molecular formula C18H18ClNO3S2 B12134503 (2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide

Cat. No.: B12134503
M. Wt: 395.9 g/mol
InChI Key: FNHNIWSWAWXVII-VMPITWQZSA-N
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Description

The compound "(2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide" features a conjugated (2E)-prop-2-enamide backbone with a 4-chlorophenyl substituent at the β-position. The nitrogen atom of the amide is di-substituted with a 1,1-dioxidotetrahydrothiophen-3-yl (a sulfone-containing tetrahydrothiophene ring) and a thiophen-2-ylmethyl group.

Properties

Molecular Formula

C18H18ClNO3S2

Molecular Weight

395.9 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C18H18ClNO3S2/c19-15-6-3-14(4-7-15)5-8-18(21)20(12-17-2-1-10-24-17)16-9-11-25(22,23)13-16/h1-8,10,16H,9,11-13H2/b8-5+

InChI Key

FNHNIWSWAWXVII-VMPITWQZSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

Biological Activity

The compound (2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide is a complex organic molecule with significant potential for biological activity. Its structure includes a prop-2-enamide backbone, a tetrahydrothiophene moiety, and a chlorophenyl substituent, which may influence its interaction with biological targets. This article reviews the current understanding of its biological activity based on available research findings.

Structural Features

The molecular structure of the compound can be summarized as follows:

ComponentDescription
Molecular FormulaC19H18ClN3O2S
Molecular Weight417.9 g/mol
Key Functional GroupsProp-2-enamide, tetrahydrothiophene, chlorophenyl

Biological Activity Overview

Research indicates that compounds similar to (2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide exhibit a range of biological activities including antimicrobial and anti-inflammatory properties. The presence of chlorine in the aromatic ring is believed to enhance these activities by affecting electronic properties and steric effects.

Potential Biological Activities

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, suggesting that this compound may also possess antimicrobial properties.
  • Anti-inflammatory Activity : The structural features indicate potential anti-inflammatory effects, which are common in compounds with similar scaffolds.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies often involve:

  • Target Identification : Determining specific biological targets such as enzymes or receptors.
  • Binding Affinity Studies : Assessing how well the compound binds to its target.

These studies are essential for elucidating how the compound may exert its effects at the molecular level.

Case Studies and Research Findings

Recent studies have explored compounds with structural similarities to (2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide , revealing insights into their biological activities:

  • Antifungal and Antitubercular Activity : Research on related compounds demonstrated promising antifungal and antitubercular activities, highlighting the potential for this compound in treating infections caused by fungi and Mycobacterium tuberculosis .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the chlorophenyl group can significantly impact biological activity. For instance, variations in substituents can enhance or diminish antimicrobial efficacy .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds reveals insights into their biological activities:

Compound NameStructural FeaturesPotential Biological Activity
(E)-3-(4-chlorophenyl)prop-2-enamideProp-2-enamide backboneAntimicrobial
4-Chloro-N-(4-methylbenzyl)benzamideBenzamide structureAnti-inflammatory
N-(1,1-Dioxidotetrahydrothiophen-3-yl)benzamideTetrahydrothiophene coreUnique metabolic pathways

This table illustrates how variations in structure can lead to differences in biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in aromatic substituents, nitrogen substituents, or backbone functional groups. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison of Similar Compounds

Compound Name Structural Differences Synthesis Highlights Key Characterization Methods Potential Biological Implications
(2E)-N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide Replaces thiophen-2-ylmethyl with 4-chlorobenzyl Amide coupling; likely similar to target compound NMR, X-ray (SHELX refinement) Enhanced lipophilicity due to benzyl group; possible kinase inhibition
(2E)-N-[(3R)-1,1-dioxothiolan-3-yl]-3-(4-fluorophenyl)-N-[(2R)-oxolan-2-ylmethyl]prop-2-enamide Fluorophenyl instead of chlorophenyl; oxolane substituent Stereoselective synthesis X-ray, chiral HPLC Altered electronic effects (F vs. Cl); potential CNS activity
(E)-3-(4-chlorophenyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)prop-2-enamide Cyclohepta[b]thiophen-2-yl substituent; cyano group Cyclocondensation followed by amidation LC-MS, IR Increased steric bulk; possible protease inhibition
(2E)-3-Phenyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)acrylamide Thiourea moiety; trichloroethyl group Thiourea incorporation via isocyanate intermediate NMR, elemental analysis Antifungal or antibacterial activity due to thiourea

Substituent Variations on the Aromatic Ring

  • Chlorophenyl vs. Fluorophenyl: The substitution of 4-chlorophenyl with 4-fluorophenyl (as in ) alters electronic properties. Such substitutions are critical in optimizing pharmacokinetics .
  • Chlorophenyl vs.

Nitrogen Substituent Modifications

  • Thiophen-2-ylmethyl vs. 4-Chlorobenzyl : Replacing the thiophene-methyl group with 4-chlorobenzyl () introduces a bulkier, more lipophilic substituent. This could enhance binding to hydrophobic pockets in enzymes but may reduce metabolic stability due to increased CYP450 interactions.
  • Sulfone-Containing Rings : The 1,1-dioxidotetrahydrothiophen-3-yl group is conserved in and the target compound. Sulfone groups improve water solubility and are often used to mimic phosphate groups in kinase inhibitors .

Backbone Functional Group Differences

  • Acrylamide vs. Thioureas are known for antimicrobial activity, suggesting a divergent therapeutic profile compared to acrylamides .
  • Acrylamide vs.

Structural Confirmation and Computational Analysis

  • X-ray Crystallography : The use of SHELX software () is critical for confirming the (E)-configuration of the acrylamide backbone and dihedral angles, as seen in . For example, the target compound’s structure would require similar refinement to resolve substituent orientations.
  • Similarity Metrics : Computational methods (e.g., Tanimoto coefficients, pharmacophore mapping) assess structural similarity, as discussed in . These tools highlight conserved pharmacophoric features, such as the sulfone and chlorophenyl groups, across analogs .

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